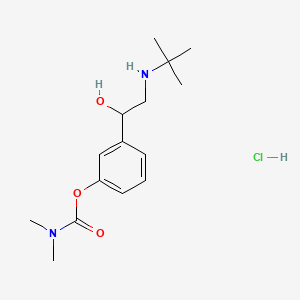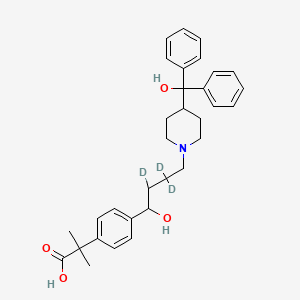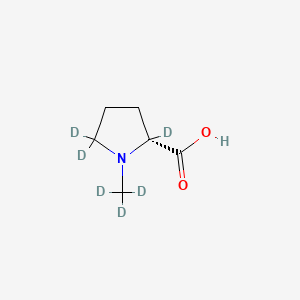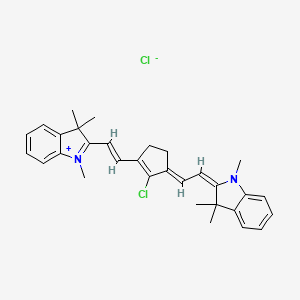
Haspin-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Haspin-IN-2 is a potent and selective inhibitor of the enzyme haspin, a serine/threonine protein kinase. Haspin plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3, which is essential for proper chromosome alignment and segregation during cell division . This compound has been identified as a promising compound for cancer therapy due to its ability to inhibit haspin activity with high specificity and potency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Haspin-IN-2 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of large-scale reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Haspin-IN-2 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It may also undergo oxidation and reduction reactions during its synthesis and metabolism.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major product of these reactions is this compound itself, with high purity and specific functional groups that confer its inhibitory activity. By-products and intermediates are usually removed through purification steps to ensure the final product’s efficacy and safety .
Applications De Recherche Scientifique
Haspin-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of haspin in various biochemical pathways. It helps in understanding the enzyme’s function and its interactions with other molecules.
Biology: In biological research, this compound is used to investigate the effects of haspin inhibition on cell division and chromosome dynamics. It is particularly useful in studying cancer cell proliferation and the mechanisms of mitosis.
Medicine: this compound has potential therapeutic applications in cancer treatment.
Mécanisme D'action
Haspin-IN-2 is compared with other haspin inhibitors such as Haspin-IN-1 and 5-iodotubercidin. While Haspin-IN-1 also inhibits haspin, it has lower potency and selectivity compared to this compound. 5-iodotubercidin is another potent inhibitor but has broader kinase activity, affecting multiple kinases besides haspin .
Comparaison Avec Des Composés Similaires
- Haspin-IN-1
- 5-iodotubercidin
- LJ4827
Haspin-IN-2 stands out due to its high specificity and potency, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H8N4O3 |
|---|---|
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
2-methoxy-10-nitropyrido[3,4-g]quinazoline |
InChI |
InChI=1S/C12H8N4O3/c1-19-12-14-6-8-4-7-5-13-3-2-9(7)11(16(17)18)10(8)15-12/h2-6H,1H3 |
Clé InChI |
WPPGBVWZGMDXKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C2C=C3C=NC=CC3=C(C2=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


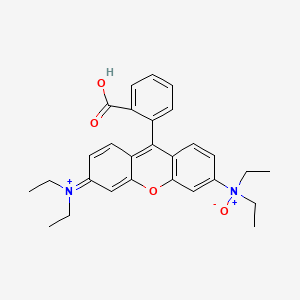

![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

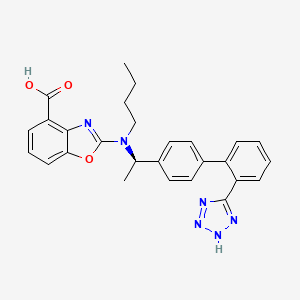
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
